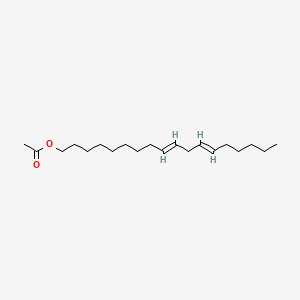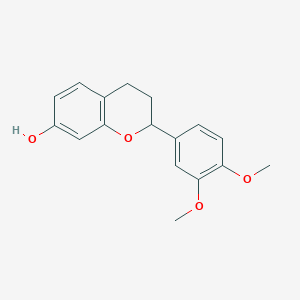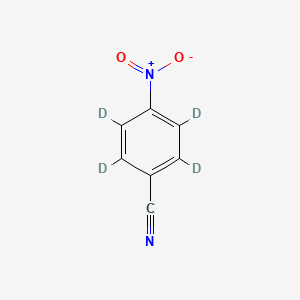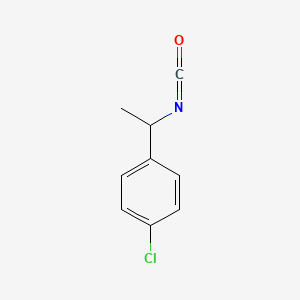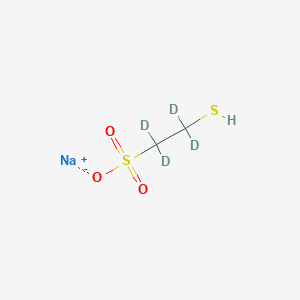
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves the deuteration of sodium 2-sulfanylethanesulfonate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterated chemicals. The production process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .
Wissenschaftliche Forschungsanwendungen
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.
Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.
Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-sulfanylethanesulfonate (MESNA): The non-deuterated analogue used for similar medical applications.
Sodium 2-mercaptoethanesulfonate: Another analogue with similar detoxifying properties
Uniqueness
The uniqueness of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate lies in its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using NMR spectroscopy. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C2H5NaO3S2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2; |
InChI-Schlüssel |
XOGTZOOQQBDUSI-PBCJVBLFSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+] |
Kanonische SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


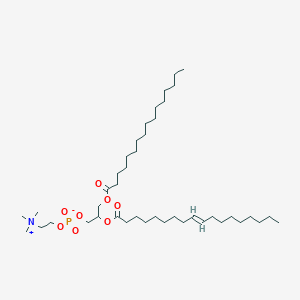
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
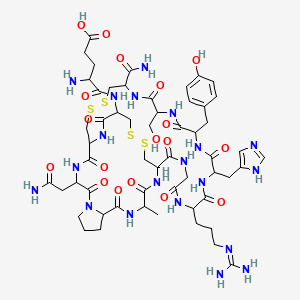
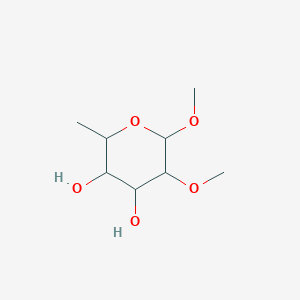
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/no-structure.png)
